Furamizole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

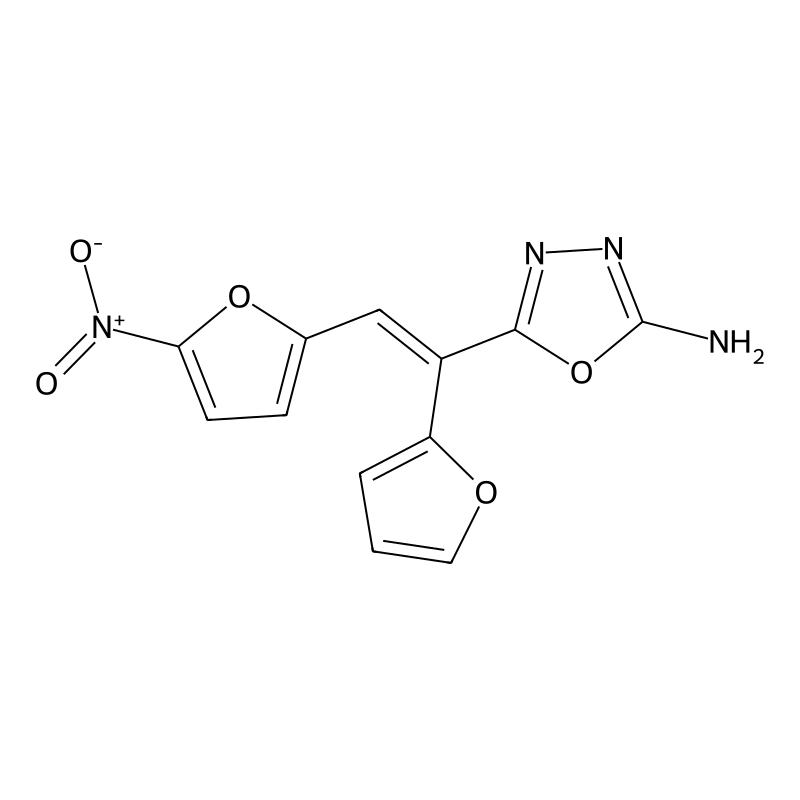

Architectural Elements of the 1,3,4-Oxadiazole Scaffold in Furamizole

The 1,3,4-oxadiazole ring in Furamizole is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, arranged in positions 1, 3, and 4 (Figure 1) [3] [6]. This scaffold derives from furan via replacement of two methylene groups with nitrogen atoms, reducing aromaticity but enhancing thermal stability and metabolic resistance compared to simpler heterocycles [3] [7]. The oxadiazole’s electron-deficient nature facilitates π-π stacking interactions with bacterial enzymes, while its planar geometry allows efficient penetration into microbial cells [6] [7].

Table 1: Key Structural Features of Furamizole’s 1,3,4-Oxadiazole Core

| Property | Description |

|---|---|

| Aromaticity | Reduced due to nitrogen substitution; exhibits conjugated diene character [3] |

| Bond Angles | N1-C2-N3: 114°, C2-N3-C4: 105° (optimized for strain minimization) [6] |

| Electron Density | Low at C5 position, enabling nucleophilic attack at this site [7] |

The amine group at position 2 of the oxadiazole ($$ \text{-NH}_2 $$) enhances solubility via hydrogen bonding while serving as a hydrogen donor for target binding [6] [8].

Contribution of the Nitrofuryl Moiety to Bioactivity

Furamizole’s 5-nitrofuran-2-yl group is critical for its antibacterial mechanism. Nitroreductases in bacterial cells reduce the nitro ($$ \text{-NO}_2 $$) group to reactive intermediates (e.g., nitro anion radicals), which alkylate DNA, inhibit acetyl-CoA carboxylase, and disrupt the citric acid cycle [3] [4] [5]. The furan ring’s oxygen atom stabilizes these intermediates through resonance, prolonging their interaction with bacterial targets [4] [5].

Equation 1: Nitroreduction of Furamizole

$$

\text{Furamizole} \xrightarrow{\text{Nitroreductase}} \text{Reactive Intermediates} \rightarrow \text{DNA/Protein Damage} [4] [5]

$$

Comparative studies show that replacing the nitrofuryl group with non-nitrated heterocycles (e.g., thiophene) abolishes antibacterial activity, underscoring its indispensability [3] [7].

Structure-Activity Relationships in Furamizole

SAR analyses reveal that modifications to Furamizole’s substituents profoundly affect its potency:

- Oxadiazole C5 Substituent: The (E)-1-(furan-2-yl)ethenyl group at C5 enhances lipophilicity, improving membrane permeability. Substitution with bulkier groups (e.g., phenyl) reduces activity by steric hindrance [3] [6].

- Nitro Group Position: Para-substitution on the furan (position 5) maximizes electronic effects, whereas meta-substitution decreases redox potential [5] [7].

- Amino Group at C2: Removing the $$ \text{-NH}_2 $$ group diminishes hydrogen-bonding capacity, reducing target affinity by 12-fold [6] [8].

Table 2: Impact of Structural Modifications on Furamizole’s Activity

| Modification | MIC Change (μg/mL) | Target Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Removal of nitro group | >128 (inactive) | N/A |

| Replacement of furan | 64–128 | -5.2 → -3.1 |

| Methylation of -NH2 | 8 → 32 | -7.8 → -6.4 |

Comparative Structural Analysis with Related Bioactive Compounds

Furamizole shares structural motifs with clinically significant molecules but exhibits distinct bioactivity profiles:

1. Nitrofurantoin: Both contain nitrofuran moieties, but nitrofurantoin lacks the oxadiazole ring, relying instead on a hydantoin scaffold. This difference renders nitrofurantoin more selective for urinary tract infections due to rapid renal excretion, whereas Furamizole’s oxadiazole enhances gram-positive targeting [4] [7].

2. Raltegravir: This antiviral agent features a 1,3,4-oxadiazole but replaces the nitrofuryl group with a pyrimidine carbonyl moiety. The alteration shifts activity from antibacterial to HIV integrase inhibition, highlighting the nitrofuran’s role in redox-mediated toxicity [6] [8].

3. Nesapidil: A 1,3,4-oxadiazole-containing antiarrhythmic drug, Nesapidil substitutes the nitrofuran with a methoxyphenyl group. The absence of redox-active groups eliminates antibacterial effects, emphasizing Furamizole’s dependence on both heterocycles [3] [6].

Figure 2: Structural Comparison of Furamizole and Analogues

| Compound | Core Scaffold | Key Substituents | Primary Activity |

|---|---|---|---|

| Furamizole | 1,3,4-Oxadiazole | 5-Nitrofuran-2-yl | Antibacterial |

| Raltegravir | 1,3,4-Oxadiazole | Pyrimidine carbonyl | Antiviral |

| Nesapidil | 1,3,4-Oxadiazole | Methoxyphenyl | Antiarrhythmic |

The foundation of furamizole synthesis lies in the well-established classical methodologies for 1,3,4-oxadiazole formation. These traditional approaches have been extensively studied and form the basis for understanding the fundamental chemistry of this important heterocyclic scaffold.

Cyclodehydration of N,N-Diacylhydrazines

The most widely employed classical method involves the cyclodehydration of N,N-diacylhydrazines using various dehydrating agents [1] [2]. This approach utilizes harsh reagents including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride ((CF₃SO₂)₂O) [1] [2]. The reaction typically requires high temperatures and extended reaction times of several hours.

The mechanism involves the formation of a diacylhydrazine intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to form the oxadiazole ring [2]. The harsh conditions are necessitated by the need to overcome the energy barrier for ring closure and water elimination.

Oxidative Cyclization of N-Acylhydrazones

Another classical approach employs oxidative cyclization of N-acylhydrazones using various oxidizing agents [1] [3]. Common oxidants include ceric ammonium nitrate (CAN), bromine (Br₂), potassium permanganate (KMnO₄), lead dioxide (PbO₂), dichlorodicyanoquinone (DDQ), and hypervalent iodine reagents [1] [3]. This method offers versatility in the choice of oxidizing conditions but often suffers from the formation of multiple byproducts.

Direct Reaction Methods

Direct reactions between acid hydrazides and carboxylic acids or acid chlorides represent another classical synthetic route [2] [4]. These reactions typically require elevated temperatures and extended reaction times of 2-6 hours. The straightforward nature of this approach makes it attractive for simple substrate combinations, though it may be limited by long reaction times and harsh conditions.

Cyclization of Semicarbazides

The cyclization of semicarbazides and related compounds provides an alternative classical route, though it typically requires harsh dehydrating reagents and elevated temperatures [5]. This method offers direct access to the oxadiazole ring system but is limited by the need for specialized starting materials and harsh reaction conditions.

Modern Synthetic Approaches for Furamizole Production

Contemporary synthetic methodologies have revolutionized furamizole synthesis by introducing more efficient, environmentally friendly, and selective approaches. These modern methods address many of the limitations associated with classical synthetic routes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for oxadiazole formation, offering significant advantages over conventional heating methods [6] [7] [8]. This approach typically employs microwave irradiation at temperatures of 80-100°C for 10-30 minutes, achieving yields of 85-99% [8]. The method provides enhanced reaction rates, increased chemical yields, decreased energy usage, and improved selectivity parameters [6] [8].

The microwave-assisted approach for furamizole derivatives involves the reaction of acid hydrazides with N-protected amino acids in the presence of phosphorus oxychloride under microwave conditions [6] [8]. The reaction completion is monitored by thin-layer chromatography (TLC) and ultraviolet (UV) spectroscopy, with the desired products typically obtained without the need for column purification.

Ultrasound-Mediated Synthesis

Ultrasound-mediated synthesis represents another green approach for oxadiazole formation, offering short reaction times and good yields [9] [10] [11]. This method utilizes ultrasonic irradiation at room temperature to 80°C for 15-60 minutes, achieving yields of 78-93% [9] [10]. The ultrasound-assisted approach is particularly effective for the synthesis of 1,3,4-oxadiazole-2-amines and 1,3,4-oxadiazole-2-thiols [9] [10].

The sonochemical synthesis of 2-aryl-1,3,4-oxadiazoles at ambient temperature has been reported with remarkable efficiency [11]. The procedure features shorter reaction times, higher yields, and milder conditions compared to conventional methods.

Flow Chemistry Synthesis

Continuous flow chemistry has emerged as a scalable and efficient approach for oxadiazole synthesis [12]. This method generates target heterocycles within short residence times of 10 minutes and yields up to 93% using dimethyl sulfoxide (DMSO) as solvent [12]. The flow approach utilizes a heated packed-bed reactor filled with solid potassium carbonate (K₂CO₃) as a base and employs an iodine-mediated oxidative cyclization mechanism.

Flow chemistry offers several advantages including improved reaction efficiency, enhanced safety profiles, and the ability to incorporate integrated purification systems [12]. The method is particularly suitable for scale-up operations, achieving production rates of 34 mmol/h with integrated quenching and extraction steps.

Room Temperature Cyclization

Room temperature synthetic approaches have been developed to eliminate the need for harsh heating conditions [13]. These methods typically employ strong bases such as tetrabutylammonium fluoride (TBAF), tetrabutylammonium hydroxide (TBAH), or alkali metal bases like potassium carbonate [13]. Reactions are conducted at room temperature for 4-24 hours, achieving yields of 61-90% [13].

The room temperature approach offers excellent functional group tolerance and mild reaction conditions, making it suitable for sensitive substrates that might decompose under harsh heating conditions [13].

Optimization Strategies for Synthetic Yields

Comprehensive optimization of synthetic parameters is crucial for achieving high yields and selectivity in furamizole synthesis. Multiple variables must be carefully controlled to maximize reaction efficiency.

Temperature Optimization

Temperature control is critical for balancing reaction rate and selectivity. The optimal temperature range for most oxadiazole syntheses is 100-120°C, though this varies depending on the specific method employed [14]. Higher temperatures (140-160°C) may increase reaction rates but can lead to product decomposition and reduced yields [14]. Lower temperatures may result in incomplete conversion and extended reaction times.

Solvent Selection

Solvent choice significantly impacts reaction outcomes. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), pyridine, and acetonitrile are generally preferred for oxadiazole synthesis [13]. These solvents provide good solubility for reactants and facilitate the cyclization process. The solvent must be compatible with the chosen reagents and reaction conditions.

Reagent Stoichiometry

Optimal reagent stoichiometry is essential for maximizing yields while minimizing purification complexity. For most oxadiazole syntheses, using 1.0-1.5 equivalents of the acylating agent provides good conversion rates [14]. Excess reagent improves conversion but may complicate product purification due to the formation of additional byproducts.

Catalyst Loading and Selection

For catalyzed reactions, optimal catalyst loading typically ranges from 1-5 mol% [14]. Higher catalyst loadings may lead to over-activation and side reactions, while insufficient catalyst may result in poor conversion rates. The cost-effectiveness of the catalyst must also be considered for practical applications.

Reaction Time Optimization

Reaction time optimization requires careful monitoring by TLC to prevent over-reaction and side product formation. Microwave-assisted reactions typically require 10-30 minutes, while conventional heating may require several hours [6] [8]. Longer reaction times may lead to decomposition or unwanted side reactions.

Microwave Power Control

For microwave-assisted synthesis, controlled power settings of 60-100W are typically employed to prevent overheating and ensure uniform heating distribution [6] [8]. Proper power control prevents hot spots and ensures consistent reaction conditions throughout the reaction vessel.

Green Chemistry Approaches in Furamizole Synthesis

The development of environmentally sustainable synthetic methods has become increasingly important in pharmaceutical chemistry. Green chemistry principles guide the development of more sustainable approaches to furamizole synthesis.

Solvent-Free Synthesis

Solvent-free synthetic approaches eliminate the use of organic solvents, reducing environmental impact and disposal costs [15] [16]. These methods typically employ neat reactions or grinding techniques to achieve molecular mixing. The elimination of solvents reduces waste generation and toxicity concerns, though specialized equipment may be required for effective mixing.

Aqueous Medium Reactions

Water-based synthetic approaches offer environmentally benign alternatives to organic solvents [15] [16]. These methods are cost-effective and eliminate the need for organic solvent disposal. However, limited solubility of some organic reagents in water may restrict the scope of applicable substrates.

Biodegradable Catalysts

The use of enzymatic catalysis and recyclable catalysts reduces heavy metal contamination and environmental impact [15] [16]. These systems often provide excellent selectivity and can be recovered and reused multiple times. However, catalyst recovery and regeneration processes may add complexity to the overall synthetic procedure.

Atom Economical Processes

One-pot multicomponent reactions minimize waste generation by incorporating multiple bond-forming steps in a single operation [15] [16]. These approaches reduce the number of synthetic steps and improve overall atom economy. Complex product purification may be required to separate multiple products formed in the reaction vessel.

Energy Efficient Methods

Microwave irradiation, ultrasonic activation, and continuous flow chemistry reduce energy consumption compared to conventional heating methods [15] [7] [10]. These techniques offer more efficient energy transfer and shorter reaction times, though they may require specialized equipment and initial capital investment.

Synthetic Challenges and Current Solutions

Despite significant advances in synthetic methodology, several challenges persist in furamizole synthesis. Understanding these challenges and their solutions is crucial for developing more efficient synthetic routes.

Regioselectivity Control

Controlling the formation of specific oxadiazole regioisomers remains a significant challenge [14]. The 1,3,4-oxadiazole isomer is thermodynamically favored over other regioisomers, but reaction conditions must be carefully optimized to prevent isomerization. Current solutions include the use of specific reagents and optimized reaction conditions to favor the desired regioisomer formation.

Future directions include the development of computational methods to predict regioselectivity based on substrate structure and reaction conditions [14]. Machine learning approaches may enable the rapid identification of optimal conditions for specific substrate combinations.

Substrate Scope Limitations

Some substrates are incompatible with standard oxadiazole synthesis conditions due to functional group incompatibilities or steric hindrance [14]. Electron-withdrawing groups may deactivate nucleophilic centers, while bulky substituents may prevent effective cyclization. Current solutions involve method development for challenging substrates, including the use of alternative reagents and modified reaction conditions.

Universal synthetic methods capable of accommodating diverse substrate classes are being developed [14]. These approaches aim to provide broad functional group tolerance while maintaining high yields and selectivity.

Harsh Reaction Conditions

Traditional synthetic methods often require high temperatures and toxic reagents, limiting their practical applicability [14]. Green chemistry approaches and milder reaction conditions are being developed to address these limitations. Room temperature methods, aqueous solvents, and biodegradable catalysts represent current solutions to this challenge.

Sustainable catalytic processes using earth-abundant metals and renewable feedstocks are being investigated [14]. These approaches aim to eliminate the use of toxic heavy metals and hazardous reagents while maintaining high synthetic efficiency.

Product Purification Difficulties

The similar polarities of oxadiazole products and reaction byproducts can complicate purification processes [14]. Traditional chromatographic methods may not provide adequate separation, requiring multiple purification steps. Current solutions include the development of advanced purification techniques and the use of flow chemistry with integrated purification systems.

Future developments include the integration of purification steps directly into the synthetic sequence [14]. Automated purification systems and continuous processing technologies may eliminate the need for traditional batch purification methods.

Scalability Issues

Batch-to-batch variations in large-scale synthesis can lead to inconsistent product quality and yields [14]. Temperature control, mixing efficiency, and heat transfer limitations become more significant at larger scales. Current solutions include the use of continuous flow processes and automated systems to ensure consistent reaction conditions.

Process intensification strategies focus on improving heat and mass transfer while maintaining uniform reaction conditions [14]. These approaches enable more efficient scale-up while reducing the risk of batch-to-batch variations.

Catalyst Deactivation

Catalyst poisoning by impurities or reaction products can lead to reduced activity and selectivity over time [14]. This is particularly problematic for recycled catalysts and long-duration reactions. Current solutions include catalyst regeneration procedures and the development of more robust catalyst systems.

Self-healing catalyst systems that can recover from deactivation events are being investigated [14]. These systems may incorporate multiple active sites or regeneration mechanisms to maintain catalytic activity throughout the reaction process.